Aminoquinol triphosphate

Description

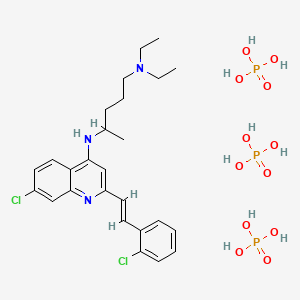

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

4-N-[7-chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]quinolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31Cl2N3.3H3O4P/c1-4-31(5-2)16-8-9-19(3)29-26-18-22(14-12-20-10-6-7-11-24(20)28)30-25-17-21(27)13-15-23(25)26;3*1-5(2,3)4/h6-7,10-15,17-19H,4-5,8-9,16H2,1-3H3,(H,29,30);3*(H3,1,2,3,4)/b14-12+;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNXMYYNFQHZMQ-XPGLNUPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)C=CC3=CC=CC=C3Cl)Cl.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)/C=C/C3=CC=CC=C3Cl)Cl.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40Cl2N3O12P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

750.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3653-53-0 | |

| Record name | Aminoquinol triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003653530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMINOQUINOL TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0588F7XOC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Aminoquinol Triphosphate: An Analysis of a Molecule with Limited Public Data

Despite a comprehensive search for information on aminoquinol (B1667108) triphosphate, a detailed technical guide on its core aspects cannot be compiled at this time due to a significant lack of publicly available scientific data. While basic chemical identification is possible, crucial information regarding its biological activity, synthesis, and mechanism of action remains largely undocumented in accessible scientific literature and databases.

This report summarizes the available information and highlights the areas where data is absent, preventing the creation of an in-depth technical whitepaper as requested.

Chemical Structure and Identification

Aminoquinol triphosphate is identified by the molecular formula C26H40Cl2N3O12P3 and a molecular weight of approximately 750.4 g/mol .[1] Its structure consists of a substituted aminoquinol moiety linked to a triphosphate group. The IUPAC name for the core aminoquinol structure is 4-N-[7-chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]quinolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine.[1] The triphosphate group is attached to this aminoquinol base.

Below is a table summarizing the key chemical identifiers for this compound.

| Identifier | Value | Source |

| Molecular Formula | C26H40Cl2N3O12P3 | [1] |

| Molecular Weight | 750.4 g/mol | [1] |

| IUPAC Name (core) | 4-N-[7-chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]quinolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine | [1] |

Gaps in Available Information

A thorough investigation into the properties and functions of this compound revealed a critical lack of data in the following areas, which are essential for creating a comprehensive technical guide:

-

Experimental Protocols for Synthesis: No specific, detailed experimental protocols for the chemical synthesis of this compound were found in the public domain. While general methods for the synthesis of other amino-modified nucleoside triphosphates exist, a protocol tailored to this specific molecule is not available.

-

Quantitative Biological Data: There is a notable absence of published quantitative data from in vitro or in vivo studies. This includes, but is not limited to, measurements of its efficacy, potency (e.g., IC50, EC50), binding affinities, or pharmacokinetic and pharmacodynamic properties.

-

Signaling Pathways and Mechanism of Action: The biological targets and the signaling pathways through which this compound may exert its effects are not described in the available literature. Understanding its mechanism of action is fundamental to any technical guide for researchers and drug development professionals.

-

Experimental Workflows: Without published research, it is impossible to detail the experimental workflows used to study this molecule.

Logical Relationship Diagram

The following diagram illustrates the current state of knowledge, highlighting the missing information that prevents a full understanding of this compound's scientific profile.

Caption: Logical workflow illustrating the dependency on unavailable data for the creation of a technical guide on this compound.

Conclusion

The absence of critical scientific data on this compound makes it impossible to fulfill the request for an in-depth technical guide. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways, cannot be met. The available information is limited to its basic chemical identity. Further research and publication of experimental findings would be necessary to enable the creation of the requested documentation.

References

A Technical Guide to Aminoquinol Compounds and Triphosphate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the synthesis and metabolism of aminoquinol-related compounds. Initial research indicates that a specific biological synthesis pathway for a molecule termed "aminoquinol triphosphate" is not documented in current scientific literature. It is likely that this term refers to synthetic compounds, such as the GFRα-1 agonist (E/Z)-XIB4035, which has therapeutic potential. This document provides a comprehensive overview of the metabolism of the broader class of aminoquinolines, general principles of nucleoside triphosphate biosynthesis, and relevant experimental protocols and chemical synthesis strategies.

The Absence of a Known Biological Pathway for Aminoquinol (B1667108) Triphosphate

Extensive searches of scientific literature and biochemical databases did not reveal a known, naturally occurring biological synthesis pathway for a molecule specifically named "this compound." The term likely refers to a synthetic derivative of an aminoquinoline. One such compound, known as Aminoquinol or (E/Z)-XIB4035 phosphate (B84403), is a known agonist for the GDNF family receptor alpha-like 1 (GFRα-1).[1] This compound has been investigated for its neurotrophic effects, similar to Glial cell line-derived neurotrophic factor (GDNF), and its potential application in research related to neurodegenerative conditions like Parkinson's disease.[1] The synthesis of such compounds is achieved through chemical, not biological, routes.

Metabolism of Aminoquinoline Compounds

Aminoquinolines are a significant class of compounds, with many derivatives used as antimalarial drugs.[2] The metabolism of these compounds is of critical interest in drug development due to its role in both therapeutic efficacy and potential toxicity.

The metabolism of 8-aminoquinolines, such as primaquine (B1584692), has been studied in various organisms. These compounds undergo extensive biotransformation, primarily in the liver. Key metabolic reactions include hydroxylation and demethylation, leading to the formation of various metabolites. For instance, primaquine is metabolized to compounds like 5-hydroxy-6-methoxy-8-(4-amino-1-methylbutylamino)quinoline (5HPQ) and 6-hydroxy-8-(4-amino-1-methylbutylamino)quinoline (6HPQ).[2] Some of these metabolites can form quinoneimine-type compounds, which are implicated in the hemolytic toxicity observed in individuals with glucose-6-phosphate dehydrogenase deficiency.[2]

The mechanism of action for many aminoquinolines, particularly as anticancer agents, involves a range of biochemical events including cell cycle arrest and the induction of apoptosis or autophagy.[3]

Quantitative Data on Aminoquinoline Metabolism

The following table summarizes key quantitative data related to the metabolism of primaquine, a representative 8-aminoquinoline (B160924).

| Parameter | Organism/System | Value | Reference |

| Urinary Excretion (as % of injected radioactivity within 8 hours) | Adult dogs | ~16% | [2] |

| Major Metabolites Identified | Adult dogs | 5-hydroxy-6-methoxy-8-(4-amino-1-methylbutylamino)quinoline (5HPQ), 6-hydroxy-8-(4-amino-1-methylbutylamino)quinoline (6HPQ), and at least three other metabolites. | [2] |

| In vitro Metabolism | Mouse liver enzymes | Production of compounds capable of methemoglobin formation. | [2] |

General Principles of Nucleoside Triphosphate Biosynthesis

While a specific pathway for this compound is unknown, the general biological process of creating nucleoside triphosphates (NTPs) is well-characterized. NTPs are the fundamental building blocks for DNA and RNA synthesis and also serve as a primary energy currency in the cell.[4]

The biosynthesis of NTPs involves a series of enzyme-catalyzed reactions.[4][5] The process generally starts with the synthesis of the nucleoside monophosphate (NMP), which is then sequentially phosphorylated to the diphosphate (B83284) (NDP) and finally the triphosphate (NTP).

The key enzyme classes involved in this process are:

-

Phosphoribosyltransferases (PRTs): These enzymes catalyze the formation of NMPs from a nucleobase and 5-phosphoribosyl-1-pyrophosphate (PRPP).[6]

-

Nucleoside Monophosphate (NMP) Kinases: These enzymes catalyze the phosphorylation of NMPs to NDPs, utilizing ATP as the phosphate donor.

-

Nucleoside Diphosphate (NDP) Kinases: These enzymes catalyze the final phosphorylation step from NDPs to NTPs, also typically using ATP as the phosphate donor.[4]

Signaling Pathway for General Nucleoside Triphosphate Synthesis

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Metabolism of 8-aminoquinoline antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Triphosphates: Structure, Function & Synthesis explained [baseclick.eu]

- 5. nucleoside triphosphate biosynthetic process Gene Ontology Term (GO:0009142) [informatics.jax.org]

- 6. mdpi.com [mdpi.com]

The Aminoquinol Scaffold: A Novel Modulator of GDNF Receptor Signaling for Neurodegenerative Diseases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of small molecules that can modulate neurotrophic factor signaling pathways represents a promising frontier in the development of therapeutics for neurodegenerative diseases. This whitepaper provides a comprehensive technical overview of the aminoquinol (B1667108) scaffold, exemplified by the lead compound XIB4035, a potent modulator of the Glial Cell Line-Derived Neurotrophic Factor (GDNF) signaling pathway. Initially identified as a direct agonist of the GDNF Family Receptor Alpha 1 (GFRα1), subsequent research has refined our understanding of its mechanism, suggesting a role as a positive allosteric modulator. This guide details the discovery, mechanism of action, synthesis, and preclinical data associated with this promising class of compounds. While "Aminoquinol triphosphate" is listed as a research compound, this document will focus on the foundational data of the parent aminoquinol compound, XIB4035, due to the absence of published primary literature on the triphosphate derivative.

Introduction

Glial Cell Line-Derived Neurotrophic Factor (GDNF) is a potent neurotrophic factor that plays a critical role in the survival and maintenance of various neuronal populations, particularly dopaminergic neurons. Its therapeutic potential for neurodegenerative disorders like Parkinson's disease has been extensively explored. However, the clinical application of GDNF protein therapy is hampered by its poor pharmacokinetic properties, including a short half-life and inability to cross the blood-brain barrier. This has spurred the search for small molecule mimetics or modulators that can overcome these limitations. The aminoquinol scaffold, with its lead compound XIB4035, has emerged as a significant development in this area.

Discovery of the Aminoquinol Scaffold

The aminoquinol compound, N-(7-chloro-2-[(E)-2-(2-chlorophenyl)vinyl]quinolin-4-yl)-N',N'-diethylpentane-1,4-diamine, also known as XIB4035, was first reported as a nonpeptidyl small molecule agonist for the GFRα1 receptor.[1] In a pioneering study by Tokugawa and colleagues in 2003, XIB4035 was identified from a chemical library screen for its ability to interact with the GFRα1 receptor.[1]

Mechanism of Action: An Evolving Understanding

Initial Discovery as a GFRα1 Agonist

The initial characterization of XIB4035 demonstrated its ability to competitively inhibit the binding of radiolabeled GDNF to Neuro-2A cells, which endogenously express GFRα1 and the RET receptor tyrosine kinase.[1] Furthermore, XIB4035 was shown to induce the autophosphorylation of the RET receptor and promote neurite outgrowth in these cells, effects that are characteristic of GDNF-mediated signaling.[1]

Re-evaluation as a Positive Allosteric Modulator

Subsequent in-depth studies have challenged the initial hypothesis of direct agonism. Research published in 2014 indicated that XIB4035 does not act as a direct agonist but rather as a positive modulator of GDNF family ligand (GFL) signaling.[2] This study demonstrated that XIB4035 enhances the signaling cascade initiated by the native ligand (GDNF), prolonging the activation of the RET receptor.[2] This refined understanding suggests that aminoquinols may represent a novel class of "sensitizers" that potentiate the effects of endogenous neurotrophic factors.

Signaling Pathway

The canonical GDNF signaling pathway is initiated by the binding of a GDNF homodimer to two GFRα1 co-receptors. This complex then recruits and activates two RET receptor tyrosine kinase molecules, leading to their autophosphorylation and the activation of downstream intracellular signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for neuronal survival and differentiation.[3] XIB4035 is believed to enhance this process.

References

- 1. GDNF — A potential target to treat addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US8901129B2 - Methods of facilitating neural cell survival using GDNF family ligand (GFL) mimetics or RET signaling pathway activators - Google Patents [patents.google.com]

- 3. Interplay of BDNF and GDNF in the Mature Spinal Somatosensory System and Its Potential Therapeutic Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: The Mechanism of Action of Aminoquinol Triphosphate Remains Largely Undefined

Despite a comprehensive search of available scientific literature, a detailed mechanism of action for aminoquinol (B1667108) triphosphate remains elusive. Currently, there is a significant scarcity of in-depth technical data, quantitative experimental results, and established signaling pathways associated with this specific molecule. This lack of information precludes the creation of a detailed technical guide as requested.

While the name "aminoquinol triphosphate" suggests a molecule with a core aminoquinoline structure linked to three phosphate (B84403) groups, and hints at potential roles in cellular signaling or as an energy source akin to adenosine (B11128) triphosphate (ATP), specific research to substantiate these possibilities is not publicly available.

Limited Available Information

The current body of scientific literature provides only sparse and tangential information related to this compound:

-

Potential Therapeutic Application: One source suggests that this compound may be useful in the treatment of acute necrotising cutaneous leishmaniasis, a parasitic disease.[1] However, the underlying mechanism for this potential therapeutic effect is not described.

-

Chemical Identity: Basic chemical structure and identifiers for this compound are available in chemical databases.[2] These entries confirm its molecular structure but do not provide information on its biological activity.

Distinguishing from Similar Molecules

It is crucial to distinguish this compound from other well-researched molecules that appeared in the search results and share nomenclature similarities:

-

Adenosine Triphosphate (ATP): ATP is the primary energy currency of the cell, driving a vast array of cellular processes.[3][4][5][6][7] It is a nucleotide composed of adenine, ribose, and a triphosphate group.

-

Inositol (B14025) Trisphosphate (IP₃): IP₃ is a key second messenger molecule involved in intracellular signaling.[8][9][10][11][12] It is generated from the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP₂) and triggers the release of calcium from intracellular stores.[8]

-

4-Aminoquinolines: This is a class of compounds known for their antimalarial properties, with chloroquine (B1663885) being a notable example.[13] While they share the aminoquinoline core, they are not triphosphate derivatives and their mechanism of action, which involves interfering with heme detoxification in the malaria parasite, is distinct.[13]

Future Research Directions

The limited information on this compound highlights a significant knowledge gap. Future research would be necessary to elucidate its fundamental biological properties. Key areas of investigation would include:

-

Cellular Targets: Identifying the specific proteins, enzymes, or receptors with which this compound interacts.

-

Signaling Pathways: Determining if this compound participates in or modulates any intracellular signaling cascades.

-

Metabolic Fate: Understanding how the molecule is synthesized, metabolized, and what its breakdown products are within a biological system.

-

Therapeutic Potential: Validating its suggested efficacy against leishmaniasis and exploring other potential therapeutic applications.

Without dedicated research in these areas, the mechanism of action of this compound will remain speculative. Consequently, the development of a comprehensive technical guide with quantitative data, detailed protocols, and visual diagrams is not feasible at this time.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 4. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is Adenosine Triphosphate (ATP)? A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]

- 7. LabXchange [labxchange.org]

- 8. Inositol trisphosphate - Wikipedia [en.wikipedia.org]

- 9. The Inositol Trisphosphate/Calcium Signaling Pathway in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inositol trisphosphate 3-kinases: focus on immune and neuronal signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The inositol trisphosphate (IP3) signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Cellular Fate of Aminoquinol Triphosphate: A Technical Overview of a Novel RET Agonist

For Immediate Release

Shanghai, China – December 11, 2025 – The burgeoning field of targeted therapeutics has seen a significant interest in small molecule agonists of the Receptor Tyrosine Kinase (RET), a key player in neuronal survival and development. Among these, aminoquinol (B1667108) triphosphate and its parent compounds have emerged as promising candidates for neurodegenerative disease research, particularly in the context of Parkinson's disease. This technical guide synthesizes the currently available, albeit limited, information on the cellular uptake and metabolism of aminoquinol triphosphate and related RET agonists, providing a foundational resource for researchers, scientists, and drug development professionals.

Due to the nascent stage of research into this compound specifically, this document draws upon data from analogous small molecule RET agonists to infer potential mechanisms and pathways. It is critical to note that direct experimental data on the cellular uptake and metabolism of this compound is not yet publicly available.

Introduction to this compound and RET Agonism

This compound is identified as a research chemical and a potent agonist of the Glial cell line-derived neurotrophic factor (GDNF) family receptor alpha 1 (GFRα1). Its mechanism of action is believed to mimic that of GDNF, inducing autophosphorylation of the RET receptor in neuronal cell lines such as Neuro-2A. This activation of the RET signaling pathway is a focal point of research for therapeutic interventions in neurodegenerative disorders.

While the triphosphate moiety suggests a potential role as a prodrug or a bioenergetically active form, the cellular transport and metabolic fate of this specific molecule have not been detailed in peer-reviewed literature. Insights are therefore gleaned from studies on related quinoline-based RET agonists.

Postulated Cellular Uptake Mechanisms

The cellular entry of small molecule kinase agonists like this compound is likely governed by a combination of passive diffusion and carrier-mediated transport, influenced by the compound's physicochemical properties such as lipophilicity, size, and charge.

Experimental Protocol: In Vitro Cellular Uptake Assay

A general protocol to investigate the cellular uptake of a novel compound like this compound would involve the following steps:

-

Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or Neuro-2A) in 24-well plates and culture to 80-90% confluency.

-

Compound Incubation: Treat the cells with varying concentrations of the test compound (e.g., radiolabeled or fluorescently tagged this compound) for different time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

-

Washing: After incubation, rapidly wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

-

Quantification: Determine the intracellular concentration of the compound in the cell lysate using an appropriate analytical method, such as liquid scintillation counting (for radiolabeled compounds) or fluorescence spectroscopy (for fluorescently tagged compounds).

-

Data Analysis: Normalize the intracellular compound concentration to the total protein content of the cell lysate. Plot uptake (e.g., in pmol/mg protein) against time to determine uptake kinetics.

Anticipated Metabolic Pathways

The metabolism of quinoline (B57606) derivatives often involves Phase I and Phase II biotransformation reactions, primarily in the liver.

-

Phase I Metabolism: Oxidation, reduction, and hydrolysis reactions introduce or expose functional groups. For a quinoline structure, cytochrome P450 (CYP) enzymes are likely to catalyze hydroxylation or N-oxidation.

-

Phase II Metabolism: Conjugation reactions, such as glucuronidation or sulfation, increase water solubility to facilitate excretion.

The triphosphate group of this compound may be susceptible to hydrolysis by cellular phosphatases, potentially releasing the corresponding nucleoside or a related metabolite.

Experimental Protocol: In Vitro Metabolic Stability Assay

To assess the metabolic stability of this compound, the following protocol can be employed:

-

Microsome Incubation: Prepare a reaction mixture containing liver microsomes (human or animal), a NADPH-generating system, and the test compound in a suitable buffer.

-

Time Course: Incubate the reaction mixture at 37°C and collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction at each time point by adding a quenching solution (e.g., ice-cold acetonitrile).

-

Sample Preparation: Centrifuge the samples to pellet the protein and collect the supernatant.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound against time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life can be calculated.

Potential Biological Targets of Aminoquinol Triphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoquinol (B1667108) triphosphate is a synthetic compound belonging to the quinoline (B57606) class of molecules. While direct experimental data on its biological activity is limited in publicly accessible literature, the structural features of this molecule—namely the quinoline core and the triphosphate moiety—suggest several potential biological targets. This guide synthesizes information from analogous compounds, including quinoline derivatives and chloroquine (B1663885), to propose and elaborate on these potential targets. The primary predicted targets include protein kinases, DNA topoisomerases, and enzymes involved in pathogen-specific metabolic pathways. This document provides a comprehensive overview of these potential targets, hypothetical quantitative data, detailed experimental protocols for target validation, and visual representations of relevant signaling pathways and workflows.

Introduction to Aminoquinol Triphosphate

This compound is a derivative of the aminoquinol scaffold, characterized by a quinoline ring system, which is a common motif in a wide array of biologically active compounds. Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The triphosphate group is a key structural feature of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, and a substrate for numerous enzymes, most notably kinases.[4][5] The presence of this group in this compound suggests its potential to act as a competitive inhibitor for ATP-dependent enzymes.

This guide explores the potential biological targets of this compound by drawing parallels with structurally and functionally related compounds.

Potential Biological Targets

Based on the chemical structure of this compound, several classes of enzymes and cellular pathways emerge as high-probability targets.

Protein Kinases

Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a critical process in cellular signal transduction.[4] Many quinoline-based compounds have been developed as kinase inhibitors.[6] The triphosphate moiety of this compound mimics the phosphate (B84403) donor, ATP, suggesting it could act as a competitive inhibitor at the ATP-binding site of various kinases.

Potential Kinase Targets:

-

Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer, making it a key target for anticancer drug development.[6] Quinoline derivatives have been shown to target this pathway.

-

Tyrosine Kinases: This class of kinases is crucial for cell signaling and is often implicated in cancer and inflammatory diseases.

-

Inositol (B14025) Trisphosphate 3-Kinases (ITPKs): These enzymes are involved in the phosphorylation of inositol trisphosphate, a second messenger in signal transduction pathways.[7]

DNA Topoisomerases

DNA topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication, transcription, and repair. Several quinoline derivatives have been identified as inhibitors of DNA topoisomerase II, making this a plausible target for this compound in the context of anticancer activity.

Parasitic and Microbial Enzymes

The quinoline core is a well-established pharmacophore in antimalarial drugs like chloroquine. The mechanism of action of chloroquine involves the inhibition of heme polymerase in the malaria parasite, Plasmodium falciparum.[8] It is conceivable that this compound could exhibit similar activity against parasitic enzymes.

Potential Parasitic/Microbial Targets:

-

Heme Polymerase: Inhibition of this enzyme leads to the accumulation of toxic heme in the parasite.[8]

-

Other ATP-dependent enzymes in pathogens: The triphosphate group could target a range of essential ATP-utilizing enzymes in bacteria, fungi, or protozoa.

Quantitative Data (Hypothetical)

The following tables present hypothetical quantitative data for the interaction of this compound with its potential biological targets. These values are illustrative and would require experimental validation.

Table 1: Hypothetical Kinase Inhibition Data for this compound

| Kinase Target | Assay Type | IC50 (nM) | Ki (nM) | Mode of Inhibition |

| PI3Kα | ADP-Glo Kinase Assay | 150 | 75 | ATP-Competitive |

| AKT1 | LanthaScreen Eu Kinase Binding Assay | 320 | 180 | ATP-Competitive |

| mTOR | TR-FRET Kinase Assay | 250 | 120 | ATP-Competitive |

| EGFR (Tyrosine Kinase) | HTRF Kinase Assay | 500 | 280 | ATP-Competitive |

| ITPK1 | Luciferase-Coupled Kinase Assay | 800 | 450 | ATP-Competitive |

Table 2: Hypothetical Topoisomerase II Inhibition and Antimalarial Activity

| Target/Organism | Assay Type | IC50 (µM) |

| Human Topoisomerase IIα | DNA Relaxation Assay | 5.2 |

| Plasmodium falciparum (3D7) | SYBR Green I-based Proliferation Assay | 0.8 |

| Heme Polymerase | Heme Polymerization Inhibition Assay | 1.5 |

Experimental Protocols

Detailed methodologies for key experiments to validate the potential biological targets of this compound are provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is designed to measure the inhibition of a specific kinase by this compound.

Materials:

-

Recombinant protein kinase

-

Kinase substrate (peptide or protein)

-

Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% 2-mercaptoethanol)

-

Adenosine triphosphate (ATP)

-

This compound dissolved in DMSO

-

96-well or 384-well plates (white, opaque)

-

Plate reader capable of measuring luminescence

-

ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.

-

Reaction Setup:

-

In a multi-well plate, add the kinase assay buffer.

-

Add the test compound solution to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the kinase enzyme to all wells except the negative control.

-

Add the kinase substrate to all wells.

-

Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase.

-

-

Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at 30°C.

-

Detection of Kinase Activity:

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions. This involves adding a reagent that depletes the remaining ATP, followed by the addition of a second reagent that converts ADP to ATP, which is then used to generate a luminescent signal.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

-

Determine the IC50 value by fitting the dose-response data to a suitable model.

-

Topoisomerase II DNA Relaxation Assay

This assay measures the ability of this compound to inhibit the relaxation of supercoiled DNA by human topoisomerase IIα.

Materials:

-

Human Topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Topoisomerase II assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM EDTA, 30 µg/mL BSA)

-

ATP

-

This compound dissolved in DMSO

-

Agarose (B213101) gel electrophoresis system

-

DNA intercalating dye (e.g., ethidium (B1194527) bromide)

Procedure:

-

Reaction Setup:

-

In microcentrifuge tubes, combine the assay buffer, supercoiled DNA, and varying concentrations of this compound.

-

Add human topoisomerase IIα to all tubes except the negative control.

-

Initiate the reaction by adding ATP.

-

-

Incubation: Incubate the reactions at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Analysis:

-

Analyze the DNA topology by agarose gel electrophoresis.

-

Stain the gel with an intercalating dye and visualize the DNA bands under UV light. Supercoiled (unrelaxed) and relaxed DNA will migrate differently.

-

-

Data Analysis:

-

Quantify the intensity of the supercoiled and relaxed DNA bands.

-

Calculate the percentage of inhibition of DNA relaxation for each compound concentration.

-

Determine the IC50 value.

-

Visualizations

Signaling Pathway Diagrams

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.

Experimental Workflow Diagram

Caption: Workflow for determining the IC50 of this compound in a kinase inhibition assay.

Conclusion

While direct experimental evidence for the biological targets of this compound is not yet available in the public domain, its structural characteristics strongly suggest its potential as an inhibitor of several key enzyme families. The quinoline scaffold points towards anticancer and antimalarial activities, potentially through the inhibition of DNA topoisomerases and parasitic enzymes. The triphosphate moiety strongly implicates ATP-dependent enzymes, particularly protein kinases, as primary targets. The hypothetical data and detailed experimental protocols provided in this guide offer a foundational framework for researchers to initiate the investigation and validation of this compound's mechanism of action and to explore its therapeutic potential. Further research is warranted to elucidate the precise molecular targets and to characterize the pharmacological profile of this promising compound.

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Different biological activities of quinoline [wisdomlib.org]

- 4. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 5. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inositol trisphosphate 3-kinases: focus on immune and neuronal signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is Chloroquine Phosphate used for? [synapse.patsnap.com]

In-depth Technical Guide: Aminoquinol Triphosphate (CAS 3653-53-0)

A Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of available scientific literature and chemical databases, it has been determined that there is a significant lack of detailed technical information regarding Aminoquinol triphosphate with CAS number 3653-53-0. While the compound is listed by several chemical suppliers, indicating its potential for research purposes, there is no publicly available data on its synthesis, specific biological activity, mechanism of action, or established experimental protocols.

The full chemical name for the active base of this compound is 7-Chloro-2-(o-chlorostyryl)-4-((4-(diethylamino)-1-methylbutyl)amino)quinoline. The provided CAS number refers to the triphosphate salt of this molecule.

Given the absence of specific data for this compound, this guide will provide a summary of the known biological activities and mechanisms of action of structurally related aminoquinoline compounds, particularly in the context of their potential as antileishmanial agents. It is crucial to emphasize that the information presented below is based on related molecules and may not be directly applicable to this compound (CAS 3653-53-0) . Further experimental investigation is required to characterize the specific properties of this compound.

General Properties of the Aminoquinol Core

Aminoquinoline-based compounds have been a cornerstone in the development of antiparasitic drugs. The 4-aminoquinoline (B48711) scaffold, in particular, is a well-established pharmacophore with known activity against various pathogens.

| Property | Value | Source |

| CAS Number | 3653-53-0 | - |

| Molecular Formula | C26H40Cl2N3O12P3 | --INVALID-LINK-- |

| Molecular Weight | 750.44 g/mol | --INVALID-LINK-- |

| Synonyms | Aminochinol triphosphate, 7-Chloro-2-(o-chlorostyryl)-4-((4-(diethylamino)-1-methylbutyl)amino)quinoline triphosphate | --INVALID-LINK-- |

Potential Biological Activity: Antileishmanial Effects of Related Aminoquinolines

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. Several studies have investigated the efficacy of various aminoquinoline derivatives against different Leishmania species. While no data exists for this compound, related compounds have shown promise.

In Vitro and In Vivo Activity of Structurally Similar Compounds

Studies on other 4-amino-7-chloroquinoline analogues have demonstrated activity against both the promastigote and amastigote stages of Leishmania species.[1] For instance, certain novel 4-aminoquinoline derivatives have shown significant reduction in parasite load in Leishmania infantum-infected mice when administered orally.[1] Some quinolin-(1H)-imines, which share a quinoline (B57606) core, have exhibited submicromolar IC50 values against intracellular L. infantum parasites.[2]

Table of Antileishmanial Activity for Related Aminoquinoline Derivatives (Examples):

| Compound Class | Leishmania Species | Activity (IC50) | Reference |

| Quinolin-(1H)-imine (Compound 1h) | L. infantum (intracellular amastigotes) | 0.9 µM | [2] |

| Quinolin-(1H)-imine (Compound 1n) | L. infantum (intracellular amastigotes) | 0.7 µM | [2] |

| Amine-linked Flavonoid-Quinacrine Hybrid | L. amazonensis (amastigotes) | 0.3 µM | [3] |

| 8-Aminoquinolines (6-hydroxy derivatives) | L. tropica (intracellular) | Among the most active tested | [4] |

Postulated Mechanism of Action for Antileishmanial Aminoquinolines

The precise mechanism of action for this compound is unknown. However, studies on related aminoquinolines suggest that their antileishmanial effects may stem from interference with the parasite's mitochondrial function.

Key mechanistic insights from related compounds include:

-

Inhibition of the Mitochondrial Respiratory Chain: Some 8-aminoquinolines are thought to suppress the parasite's respiratory chain, potentially through inhibition of cytochrome c reductase (complex III) or succinate (B1194679) dehydrogenase (complex II).[2] This leads to a rapid decrease in intracellular ATP levels and depolarization of the mitochondrial membrane potential.[2]

-

Disruption of Oxygen Consumption: Certain quinolin-4(1H)-imines have been shown to efficiently inhibit oxygen consumption in Leishmania parasites, further supporting the hypothesis of mitochondrial dysfunction.[2]

-

Induction of Mitochondrial Swelling: Some N-substituted 2-aminoalkan-1-ol compounds, which are also being investigated as leishmanicidal agents, have been observed to induce severe mitochondrial swelling and vesiculation in Leishmania donovani.[5]

Logical Flow of a Hypothesized Mechanism of Action

Caption: Hypothesized mechanism of antileishmanial aminoquinolines.

Leishmania Signaling Pathways as Potential Targets

Leishmania parasites are known to manipulate host cell signaling pathways to ensure their survival. While the direct targets of this compound are unknown, understanding these pathways is crucial for drug development. Key pathways involved in Leishmania infection include:

-

PI3K/Akt Pathway: This survival pathway is often activated by Leishmania to inhibit apoptosis of the host cell, thereby creating a safe haven for parasite replication.[6][7]

-

MAPK Pathways (JNK, p38, ERK): Leishmania can modulate MAPK signaling to suppress the host's pro-inflammatory and pro-apoptotic responses.[6]

-

JAK/STAT Pathway: The parasite can inhibit the IFN-γ-mediated JAK/STAT signaling, which is critical for macrophage activation and parasite clearance.[8]

-

TLR Signaling: Leishmania can exploit Toll-like receptor (TLR) signaling to modulate the host immune response and promote its intracellular survival.[9]

Host-Parasite Signaling Interaction Overview

Caption: Manipulation of host cell signaling by Leishmania.

Experimental Protocols: General Methodologies for Evaluating Antileishmanial Compounds

While specific protocols for this compound are unavailable, the following are standard assays used to evaluate the biological activity of potential antileishmanial drug candidates.

In Vitro Promastigote Viability Assay

-

Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199) supplemented with fetal bovine serum at 26°C.

-

Treatment: Log-phase promastigotes are seeded into 96-well plates and treated with serial dilutions of the test compound.

-

Incubation: Plates are incubated for 48-72 hours.

-

Viability Assessment: Parasite viability is determined using a resazurin-based assay or by direct counting with a hemocytometer.

-

Data Analysis: The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.

In Vitro Amastigote Assay in Macrophages

-

Macrophage Culture: A suitable macrophage cell line (e.g., THP-1, J774) or primary bone marrow-derived macrophages are cultured and seeded in multi-well plates.

-

Infection: Macrophages are infected with stationary-phase Leishmania promastigotes or amastigotes.

-

Treatment: After infection and removal of extracellular parasites, the infected macrophages are treated with various concentrations of the test compound.

-

Incubation: The treated, infected cells are incubated for 48-72 hours.

-

Quantification: The number of amastigotes per macrophage is determined by microscopy after Giemsa staining or by using fluorescently labeled parasites.

-

Data Analysis: The IC50 value against intracellular amastigotes is determined.

Cytotoxicity Assay

-

Cell Culture: Mammalian cells (e.g., the macrophage line used in the amastigote assay or a standard cell line like HEK293) are cultured and seeded in 96-well plates.

-

Treatment: Cells are treated with the same concentrations of the test compound as in the antiparasitic assays.

-

Incubation: Plates are incubated for the same duration as the parasite assays.

-

Viability Assessment: Cell viability is measured using assays such as MTT, MTS, or resazurin.

-

Data Analysis: The 50% cytotoxic concentration (CC50) is calculated. The selectivity index (SI) is then determined (SI = CC50 / IC50) to assess the compound's specificity for the parasite.

Workflow for Antileishmanial Drug Screening

Caption: General workflow for antileishmanial drug discovery.

Conclusion and Future Directions

This compound (CAS 3653-53-0) represents a chemical entity with a scaffold known for its antiparasitic properties. However, a significant gap in knowledge exists regarding its specific biological effects. The information provided in this guide on related aminoquinoline compounds suggests that a potential avenue of investigation for this compound would be its activity against Leishmania species, with a focus on its impact on mitochondrial function.

Future research should prioritize:

-

Chemical Synthesis and Characterization: Development and publication of a robust and reproducible synthesis protocol for this compound, followed by its complete analytical characterization.

-

In Vitro Biological Evaluation: Systematic screening of the compound against a panel of Leishmania species and other relevant pathogens to determine its IC50 values.

-

Mechanism of Action Studies: Investigation into how the compound exerts its biological effects, including assays for mitochondrial respiration, membrane potential, and ATP production.

-

Host Cell Interaction Studies: Elucidation of how the compound may modulate host cell signaling pathways during infection.

Without such fundamental data, the potential of this compound as a research tool or therapeutic agent remains speculative.

References

- 1. Novel Aminoquinoline Derivatives Significantly Reduce Parasite Load in Leishmania infantum Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Evaluation and Mechanistic Studies of Quinolin-(1H)-Imines as a New Chemotype against Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amine-Linked Flavonoids as Agents against Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity of 8-aminoquinolines against Leishmania tropica within human macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of Action of Substituted β-Amino Alkanols on Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Leishmania: manipulation of signaling pathways to inhibit host cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI3K signaling in Leishmania infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Subversion Mechanisms by Which Leishmania Parasites Can Escape the Host Immune Response: a Signaling Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JCI Insight - TLR9/MyD88/TRIF signaling activates host immune inhibitory CD200 in Leishmania infection [insight.jci.org]

An In-depth Technical Guide to the Core Properties of Aminoquinol Triphosphate: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoquinol (B1667108) triphosphate, a molecule of interest in various research domains, presents unique challenges and opportunities owing to its structural complexity. This technical guide provides a comprehensive overview of the core physicochemical properties of aminoquinol triphosphate, with a primary focus on its solubility and stability. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from publicly available databases, analogous compounds such as 8-aminoquinoline (B160924) and various nucleoside triphosphates, and established scientific principles. The content herein is intended to serve as a foundational resource for researchers, offering detailed experimental protocols for in-house validation and characterization, and providing insights into its potential biological interactions.

Physicochemical Properties

This compound is a complex organic molecule with the chemical formula C26H40Cl2N3O12P3. A summary of its key physicochemical properties is presented in Table 1. These properties are crucial for understanding its behavior in biological and experimental systems.

| Property | Value | Source |

| Molecular Formula | C26H40Cl2N3O12P3 | PubChem |

| Molecular Weight | 750.4 g/mol | PubChem |

| IUPAC Name | 4-N-[7-chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]quinolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid | PubChem |

| Physical Description | Expected to be a solid | Inferred |

| pKa (estimated) | Multiple values due to amine and phosphate (B84403) groups | Inferred |

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and utility in various experimental assays. The solubility of this compound is predicted to be influenced by its aminoquinoline core and the triphosphate moiety. The aminoquinoline portion contributes to some lipophilicity, while the highly charged triphosphate group is expected to confer significant aqueous solubility, particularly at neutral and alkaline pH. A qualitative summary of the expected solubility in various solvents is provided in Table 2.

| Solvent | Expected Solubility | Rationale |

| Water (pH 7.4) | Soluble | The charged triphosphate group enhances solubility in aqueous solutions.[1] |

| Phosphate-Buffered Saline (PBS) | Soluble | Similar to water, the ionic nature of PBS should facilitate dissolution. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A polar aprotic solvent known to dissolve a wide range of organic molecules.[1] |

| Ethanol (B145695) | Sparingly Soluble | The polarity of ethanol may allow for some dissolution, but likely less than water or DMSO.[1] |

| Methanol | Sparingly Soluble | Similar to ethanol, with slight differences based on polarity. |

| Acetonitrile | Poorly Soluble | A less polar solvent compared to water and DMSO. |

| Chloroform | Insoluble | A nonpolar solvent, unlikely to dissolve the highly polar triphosphate. |

Stability Profile

The stability of this compound is a key consideration for its storage, handling, and application in experimental settings. The triphosphate linkage is susceptible to hydrolysis, particularly under acidic conditions and at elevated temperatures. The quinoline (B57606) core, while generally stable, may be susceptible to photodegradation. Table 3 provides a qualitative overview of the expected stability under various conditions.

| Condition | Expected Stability | Rationale |

| Aqueous Solution (pH 7.4, 4°C) | Moderately Stable | Neutral pH and low temperature will minimize hydrolysis of the triphosphate chain. |

| Aqueous Solution (Acidic pH, <4) | Unstable | Acid-catalyzed hydrolysis of the phosphoanhydride bonds is a major degradation pathway for triphosphates. |

| Aqueous Solution (Alkaline pH, >9) | Moderately Stable | While more stable than in acidic conditions, base-catalyzed hydrolysis can still occur. |

| Elevated Temperature (>37°C) | Unstable | Increased temperature accelerates the rate of hydrolysis of the triphosphate group. |

| Exposure to Light | Potentially Unstable | Quinoline and its derivatives can be susceptible to photodegradation. It is advisable to store solutions in the dark. |

| Solid State (Dry, -20°C) | Stable | In the absence of water and at low temperatures, the compound is expected to be stable for extended periods. |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the phosphorylation of the corresponding aminoquinol precursor. The following is a generalized protocol based on methods for the synthesis of non-nucleoside triphosphates[2][3].

Materials:

-

Aminoquinol precursor

-

Phosphorus oxychloride (POCl3) or other phosphorylating agent

-

Pyrophosphate (as a salt, e.g., tetrabutylammonium (B224687) pyrophosphate)

-

Anhydrous aprotic solvent (e.g., trimethyl phosphate, acetonitrile)

-

Triethylamine or another suitable base

-

Buffer for quenching (e.g., triethylammonium (B8662869) bicarbonate)

-

Purification system (e.g., HPLC with an ion-exchange column)

Procedure:

-

Dissolve the aminoquinol precursor in the anhydrous aprotic solvent under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the reaction mixture to 0°C.

-

Add the phosphorylating agent (e.g., POCl3) dropwise while maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 2-4 hours.

-

In a separate flask, dissolve the pyrophosphate salt in an anhydrous solvent.

-

Add the pyrophosphate solution to the reaction mixture containing the activated aminoquinol phosphate.

-

Allow the reaction to proceed for several hours to overnight, monitoring the progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Quench the reaction by the slow addition of a chilled buffer solution (e.g., triethylammonium bicarbonate).

-

Remove the organic solvent under reduced pressure.

-

Purify the crude product by ion-exchange chromatography (e.g., using a DEAE-Sephadex column) with a gradient of a suitable buffer (e.g., triethylammonium bicarbonate).

-

Lyophilize the fractions containing the pure this compound to obtain the final product.

Determination of Aqueous Solubility

The following protocol outlines a general method for determining the aqueous solubility of this compound.

Materials:

-

This compound

-

Purified water (e.g., Milli-Q or equivalent)

-

pH meter

-

Shaker or vortex mixer

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Prepare a series of vials containing a fixed volume of purified water.

-

Add an excess amount of this compound to each vial to create a saturated solution.

-

Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the vials to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant from each vial.

-

Dilute the supernatant with a suitable solvent if necessary.

-

Analyze the concentration of this compound in the diluted supernatant using a validated analytical method.

-

The average concentration from multiple replicates represents the aqueous solubility at the specified temperature.

Assessment of Stability

This protocol describes a general approach to assess the stability of this compound under different pH and temperature conditions.

Materials:

-

This compound

-

Buffers of various pH values (e.g., pH 4, 7.4, 9)

-

Temperature-controlled incubators or water baths

-

Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., water).

-

Dilute the stock solution into buffers of different pH values to a known final concentration.

-

Aliquot the solutions into separate vials for each time point and condition to be tested.

-

Incubate the vials at different temperatures (e.g., 4°C, 25°C, 37°C).

-

At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from each condition.

-

Immediately analyze the concentration of the remaining this compound using a validated analytical method.

-

Plot the concentration of this compound as a function of time for each condition.

-

Determine the degradation rate constant and half-life from the resulting kinetic profiles.

Biological Context and Signaling

Aminoquinolines are known to possess a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory effects. Recent evidence suggests that some aminoquinol derivatives can modulate key cellular signaling pathways. Specifically, aminoquinol has been shown to reduce the expression of key proteins in the PI3K/Akt/mTOR pathway in hepatocellular carcinoma cells[4]. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in many diseases, including cancer.

While the direct interaction of this compound with this pathway has not been explicitly demonstrated, it is plausible that it could act as a signaling molecule or a modulator of kinases within this cascade. The triphosphate moiety is a key feature of energy currency molecules like ATP and signaling molecules like GTP, suggesting that this compound could have a role in cellular energetics or signal transduction.

Figure 1: Proposed interaction of this compound with the PI3K/Akt/mTOR pathway.

Experimental Workflows

The following diagrams illustrate typical workflows for the experimental protocols described in this guide.

Figure 2: Experimental workflow for determining aqueous solubility.

Figure 3: Experimental workflow for assessing compound stability.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound, critical parameters for its successful application in research and drug development. While direct experimental data is currently limited, the information compiled from related compounds and established principles offers valuable guidance for researchers. The detailed experimental protocols provided herein empower scientists to perform in-house characterization and validation, thereby contributing to a more comprehensive understanding of this promising molecule. Further investigation into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.

References

A Technical Guide to Early-Stage Research on Aminoquinol Triphosphate (AQT)

Disclaimer: "Aminoquinol triphosphate" (AQT) does not correspond to a widely recognized compound in publicly available scientific literature. This guide, therefore, presents a framework for the early-stage research of a hypothetical antiviral agent, AQT, based on established principles for analogous compounds like nucleotide and aminoquinoline derivatives. The data and protocols are representative examples intended to illustrate the drug development process.

Introduction: A Hypothetical Antiviral Candidate

Aminoquinolines are a well-established class of compounds with a history of use as antimalarial agents. Nucleotide analogues, which are molecules that mimic natural nucleotides, are a cornerstone of antiviral therapy, primarily functioning by inhibiting viral polymerases.[1][2][3] A hypothetical molecule that combines an aminoquinoline core with a triphosphate group—Aminoquinol (B1667108) Triphosphate (AQT)—could represent a novel therapeutic agent.

The proposed mechanism of action for AQT is the inhibition of a viral RNA-dependent RNA polymerase (RdRp). In this model, the triphosphate moiety would mimic natural nucleoside triphosphates (NTPs), allowing it to compete for the active site of the viral polymerase.[4][5][6] Upon incorporation into the nascent viral RNA chain, the bulky aminoquinoline group would act as a chain terminator, halting further replication.[5][6] This guide outlines the foundational in vitro studies required to evaluate the potential of such a compound.

Quantitative Data Summary

The initial evaluation of a drug candidate like AQT involves quantifying its activity against the target enzyme, its efficacy in cell-based models, and its potential for off-target effects. The following tables present illustrative data for AQT.

Table 1: In Vitro Enzymatic Inhibition of Viral RdRp

This table summarizes the inhibitory activity of AQT against the target viral polymerase compared to its effect on a human polymerase, which is crucial for assessing selectivity.

| Compound | Target Enzyme | IC50 (µM) | Human Polymerase α (Control) IC50 (µM) | Selectivity Index (Human/Target) |

| AQT | Viral RdRp | 0.85 | > 100 | > 117 |

| Control Drug | Viral RdRp | 1.20 | > 100 | > 83 |

IC50: The half-maximal inhibitory concentration.

Table 2: Antiviral Activity and Cytotoxicity in Cell Culture

This table shows the efficacy of AQT in inhibiting viral replication in cultured cells and its associated cytotoxicity. The Selectivity Index (SI) is a critical measure of the therapeutic window.

| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| AQT | Vero E6 | 2.5 | 85 | 34 |

| AQT | A549 | 3.1 | > 100 | > 32 |

| Control Drug | Vero E6 | 4.0 | 95 | 23.75 |

EC50: The half-maximal effective concentration for inhibiting viral replication. CC50: The half-maximal cytotoxic concentration.

Table 3: Biophysical Binding Affinity to Viral RdRp

This table presents data from a biophysical assay, such as Surface Plasmon Resonance (SPR), to quantify the direct binding interaction between AQT and its target enzyme.

| Compound | Analyte | K_D (µM) (Dissociation Constant) |

| AQT | Viral RdRp | 0.5 |

| Natural NTP | Viral RdRp | 15 |

K_D: A measure of binding affinity; a lower value indicates a stronger interaction.

Experimental Protocols

Detailed and reproducible protocols are essential for validating research findings. The following are representative methodologies for the synthesis and evaluation of AQT.

3.1 Protocol 1: Synthesis of this compound (AQT)

This protocol outlines a plausible multi-step synthesis for AQT, starting from a known 4-chloroquinoline (B167314) derivative.

-

Step 1: Nucleophilic Substitution. React 4,7-dichloroquinoline (B193633) with a suitable amino alcohol (e.g., 3-aminopropan-1-ol) under reflux conditions to attach the linker to the quinoline (B57606) core.[7] Purify the resulting aminoquinol alcohol intermediate via column chromatography.

-

Step 2: Monophosphorylation. Activate the terminal hydroxyl group of the aminoquinol alcohol with a phosphorylating agent (e.g., POCl₃) in an anhydrous solvent like trimethyl phosphate.

-

Step 3: Triphosphate Formation. React the resulting monophosphate intermediate with pyrophosphate. This can be achieved using various methods, including the Yoshikawa procedure or by using reagents like carbonyldiimidazole to activate the monophosphate.[8]

-

Step 4: Purification. Purify the final AQT product using anion-exchange chromatography followed by reverse-phase high-performance liquid chromatography (HPLC). Characterize the final compound using NMR and mass spectrometry.

3.2 Protocol 2: Viral RdRp Inhibition Assay (Fluorescence-Based)

This protocol describes an assay to measure the IC50 value of AQT against the viral polymerase.

-

Assay Principle: The assay measures the incorporation of a fluorescently labeled nucleotide into an RNA strand by the RdRp enzyme. An inhibitor will reduce the rate of incorporation, leading to a decreased fluorescence signal.

-

Reagents & Buffers:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 0.01% Tween-20.

-

Enzyme: Recombinant viral RdRp, purified.

-

Substrate Mix: RNA primer/template, ATP, GTP, CTP, and a fluorescently labeled UTP analog (e.g., FAM-UTP).

-

-

Procedure:

-

In a 384-well plate, add 5 µL of AQT dilutions (in assay buffer) at various concentrations.

-

Add 10 µL of the RdRp enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of the substrate mix.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding an EDTA solution.

-

Measure the fluorescence intensity using a plate reader.

-

-

Data Analysis: Plot the fluorescence signal against the logarithm of the AQT concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

3.3 Protocol 3: Cell-Based Antiviral Assay (Vero E6 Cells)

This protocol details the method for determining the EC50 and CC50 of AQT in a cell culture model.

-

Cell Seeding: Seed Vero E6 cells into 96-well plates at a density of 2 x 10⁴ cells per well and incubate overnight at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 2-fold serial dilution of AQT in cell culture medium.

-

Infection and Treatment (for EC50):

-

Remove the old medium from the cells.

-

Infect the cells with the virus at a multiplicity of infection (MOI) of 0.05.

-

After a 1-hour adsorption period, remove the virus inoculum and add 100 µL of the AQT serial dilutions to the respective wells.

-

Incubate for 48-72 hours.

-

-

Cytotoxicity Assay (for CC50): To parallel plates of uninfected cells, add 100 µL of the same AQT serial dilutions and incubate for the same duration.

-

Quantification:

-

EC50: Measure the extent of viral replication. This can be done by quantifying viral RNA via RT-qPCR from the cell supernatant or by measuring virus-induced cytopathic effect (CPE) using a cell viability reagent (e.g., CellTiter-Glo®).

-

CC50: Measure cell viability in the uninfected plates using a standard MTS or MTT assay.

-

-

Data Analysis: Normalize the data and plot the percentage of inhibition (for EC50) or viability (for CC50) against the log of compound concentration. Calculate EC50 and CC50 values using a non-linear regression model.

Visualizations: Pathways and Workflows

4.1 Proposed Mechanism of Action for AQT

The following diagram illustrates the hypothetical pathway by which AQT inhibits viral replication.

Caption: Proposed mechanism of AQT as a competitive inhibitor and chain terminator of viral RdRp.

4.2 Experimental Workflow for In Vitro Evaluation

This diagram outlines the logical flow of experiments in the early-stage evaluation of a potential antiviral compound like AQT.

Caption: Workflow for the synthesis and in vitro evaluation of the antiviral candidate AQT.

4.3 Structure-Activity Relationship (SAR) Logic

This diagram illustrates a conceptual framework for the structure-activity relationship (SAR) studies of AQT, highlighting key areas for chemical modification to improve potency and selectivity.

Caption: Conceptual model for Structure-Activity Relationship (SAR) studies of AQT.

References

- 1. youtube.com [youtube.com]

- 2. Nucleotide and nucleoside-based drugs: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Interaction of DNA polymerase and nucleotide analog triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of Ribonucleotide 5′-Triphosphate Analogs as Potential Inhibitors of Zika Virus RNA-Dependent RNA Polymerase by Using Nonradioactive Polymerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Properties of α-Phosphate-Modified Nucleoside Triphosphates | MDPI [mdpi.com]

Whitepaper: A Technical Guide to Fluorescent Nucleotide Analogs

A Note on the Topic: Initial searches for "Aminoquinol triphosphate as a nucleotide analog" did not yield sufficient scientific literature to support the creation of an in-depth technical guide. This specific compound appears to be hypothetical or not widely documented. Therefore, this whitepaper focuses on the closely related and extensively researched field of Fluorescent Nucleotide Analogs , a cornerstone of modern molecular biology. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, properties, and applications, adhering to the core requirements of the original request. We will touch upon the potential of fluorophores like aminoquinolines within this broader context.

Introduction to Fluorescent Nucleotide Analogs

Fluorescent nucleotide analogs are essential tools in molecular biology, biochemistry, and biotechnology.[][2] These molecules are derivatives of natural deoxynucleoside triphosphates (dNTPs) or ribonucleoside triphosphates (NTPs) that have been covalently linked to a fluorophore.[] The intrinsic fluorescence of natural nucleobases is very low, making them unsuitable for most fluorescence-based applications.[2] By incorporating fluorescent analogs, researchers can introduce a detectable signal into DNA or RNA, enabling the visualization and quantification of nucleic acids in a wide range of applications, including DNA sequencing, polymerase chain reaction (PCR), and fluorescence in situ hybridization (FISH).[]

The ideal fluorescent nucleotide analog possesses several key characteristics:

-

High Fluorescence Quantum Yield: The efficiency with which it converts absorbed light into emitted light.[3]

-

High Molar Extinction Coefficient: The efficiency with which it absorbs light.[3]

-

Photostability: Resistance to photobleaching upon exposure to excitation light.

-

Minimal Structural Perturbation: The fluorophore should not significantly disrupt the structure of the nucleic acid or its interaction with enzymes.

-

Efficient Enzymatic Incorporation: The analog must be a good substrate for DNA or RNA polymerases.[4]

Fluorophores can be attached to different parts of the nucleotide, most commonly the nucleobase or the terminal phosphate.[] Modifications to the base, typically at the C5 position of pyrimidines or the C7/C8 position of purines, are well-tolerated by many polymerases.[][5]

Synthesis of Fluorescent Nucleotide Analogs

The synthesis of fluorescent nucleotide analogs is a multi-step process that typically involves the chemical modification of a nucleoside, followed by phosphorylation to the triphosphate. A common strategy for creating base-labeled analogs involves coupling an amino-linker-modified dNTP precursor with an N-hydroxysuccinimide (NHS) ester derivative of the desired fluorescent dye.[6]

While not documented as a nucleotide analog, a fluorophore like aminoquinoline could theoretically be incorporated using a similar strategy. An aminoquinoline derivative could be functionalized to react with a modified nucleotide, creating a novel fluorescent probe. Its utility would then depend on its spectral properties and its acceptance by polymerases.

Quantitative Data of Common Fluorescent Nucleotide Analogs

The selection of a fluorescent nucleotide analog is dictated by the specific application, the instrumentation available, and the desired spectral properties. The brightness of a fluorescent molecule is a product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ).[3]

| Fluorophore | Attached to | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| 2-Aminopurine (2-AP) | Base (Adenine analog) | 305 | 370 | 6,000 | 0.68 (free) / <0.01-0.3 (in DNA) |

| tC (tricyclic cytosine) | Base (Cytosine analog) | 395 | 470 | 13,500 | 0.21 (in ssDNA) / 0.19 (in dsDNA) |

| FAM (Fluorescein) | dUTP/dCTP | 495 | 520 | ~75,000 | ~0.90 |

| TAMRA | dUTP | 555 | 580 | ~91,000 | ~0.10 |

| ROX | dUTP | 585 | 605 | ~82,000 | ~0.11 |

| Cy3 | dUTP/dCTP | 550 | 570 | ~150,000 | ~0.15 |

| Cy5 | dUTP/dCTP | 650 | 670 | ~250,000 | ~0.20 |

| BODIPY-FL | dUTP/dCTP | 503 | 512 | ~80,000 | ~0.90 |

Note: Spectral properties and quantum yields can vary depending on the linker, attachment site, and the local microenvironment (e.g., incorporation into single-stranded vs. double-stranded DNA). Data compiled from multiple sources for general reference.[7][8][9]

Experimental Protocols and Methodologies

Fluorescent nucleotide analogs are integral to numerous molecular biology techniques. Below are detailed protocols for three key applications.

Protocol: DNA Probe Labeling by PCR

This protocol describes the generation of a fluorescently labeled DNA probe using PCR with a fluorescently labeled dNTP.

Materials:

-

DNA template

-

Forward and reverse primers

-

Thermostable DNA polymerase (e.g., Taq polymerase)

-

10X PCR buffer

-

dNTP mix (dATP, dCTP, dGTP) at a standard concentration (e.g., 10 mM each)

-

Unlabeled dTTP (e.g., 10 mM)

-

Fluorescently labeled dUTP (e.g., CF® Dye dUTP, 1 mM)

-

Nuclease-free water

-

Thermocycler

-

PCR purification kit

Methodology:

-

Reaction Setup: On ice, prepare a 50 µL PCR reaction mixture. The key is to use a suboptimal concentration of the natural nucleotide that the fluorescent analog will replace.

-

5 µL 10X PCR Buffer

-

1 µL 10 mM dNTP Mix (dATP, dCTP, dGTP)

-

0.5 µL 10 mM dTTP (Final concentration: 100 µM)

-

1 µL 1 mM Fluorescent dUTP (Final concentration: 20 µM)

-

1 µL 10 µM Forward Primer

-

1 µL 10 µM Reverse Primer

-

1-10 ng DNA Template

-

0.5 µL Taq DNA Polymerase (5 U/µL)

-

Add nuclease-free water to a final volume of 50 µL.

-

-

PCR Amplification: Place the reaction tubes in a thermocycler and run a suitable PCR program.[10]

-

Initial Denaturation: 95°C for 2 minutes.

-

30-35 Cycles:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 55-65°C for 30 seconds (adjust based on primer Tₘ).

-

Extension: 72°C for 1 minute per kb of amplicon length.

-

-

Final Extension: 72°C for 5 minutes.

-

Hold: 4°C.

-

-

Purification: Remove unincorporated fluorescent dNTPs using a PCR purification kit or spin column according to the manufacturer's protocol. This step is crucial to reduce background fluorescence in downstream applications.[10]

-

Verification: Analyze 5-10% of the purified product on an agarose (B213101) gel. The fluorescent probe can be visualized using a gel imager with the appropriate excitation and emission filters, without the need for intercalating dyes like ethidium (B1194527) bromide.[10]

Protocol: Fluorescence in situ Hybridization (FISH)

This protocol provides a general workflow for using a fluorescently labeled probe (generated as in 4.1) to detect a specific DNA sequence in fixed cells or tissues.

Materials:

-

Slides with fixed cells/tissue sections

-

Fluorescently labeled DNA probe

-

Hybridization buffer (containing formamide (B127407) and SSC)

-

Wash buffers (e.g., 50% formamide/2x SSC, 0.1x SSC)

-

DAPI counterstain in mounting medium

-

Coverslips

-

Humid chamber

-

Water baths

Methodology:

-

Sample Pretreatment:

-

Deparaffinize and rehydrate tissue sections if necessary.[11]

-

Permeabilize cells to allow probe entry, often with a pepsin or proteinase K treatment.[11][12]

-

Fix the cells again (e.g., with formaldehyde) to preserve morphology.

-

Dehydrate the sample through an ethanol (B145695) series (70%, 90%, 100%).[11]

-

-

Denaturation:

-

Prepare the probe mixture by diluting the fluorescent probe in hybridization buffer. Denature the probe by heating at >75°C for 5-10 minutes, then immediately place on ice to prevent re-annealing.[13][14]

-

Apply the denatured probe mixture to the slide.

-

Cover with a coverslip and seal the edges.

-

Denature the target DNA on the slide by placing it on a heat block at 75-80°C for 5-10 minutes.[11]

-

-

Hybridization:

-

Transfer the slides to a humid chamber and incubate overnight at 37°C. This allows the fluorescent probe to anneal to its complementary target sequence in the sample DNA.[13]

-

-

Post-Hybridization Washes:

-

Counterstaining and Mounting:

-

Briefly rinse the slide in water and air dry in the dark.

-